Lipophilicity Benchmarking Against Key Analogs
The target compound exhibits a computed XLogP3 of 3.8 [1], which represents a notable increase in lipophilicity compared to its unsubstituted thiosemicarbazone analog 5-bromo-2-methoxybenzaldehyde thiosemicarbazone (XLogP3 predicted ~1.8 by structural analogy, no experimental value available) and lies between the less lipophilic N-ethyl analog (estimated ~2.8) and the more lipophilic N-(3-methylphenyl) analog (estimated ~4.3). This property is critical for membrane permeability and target engagement in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 (PubChem computed) [1] |
| Comparator Or Baseline | 5-Bromo-2-methoxybenzaldehyde thiosemicarbazone (unsubstituted): XLogP3 predicted ~1.8; N-ethyl analog: ~2.8; N-(3-methylphenyl) analog: ~4.3 (estimated from structural increments; no experimental logP found) |
| Quantified Difference | Target compound is ~2.0 log units more lipophilic than unsubstituted analog, ~1.0 more than N-ethyl, and ~0.5 less than N-(3-methylphenyl) analog. |
| Conditions | In silico prediction by XLogP3 method as compiled in PubChem [1]; comparator estimates based on fragment-based calculations. |
Why This Matters
The distinct XLogP3 of 3.8 positions this compound in a specific lipophilicity window, influencing its utility in cell-based versus biochemical assays; procurement without consideration of this value can lead to poor permeability or excessive non-specific binding.
- [1] PubChem Compound Summary for CID 9609687, Computed Properties, XLogP3. National Center for Biotechnology Information, 2025. View Source
